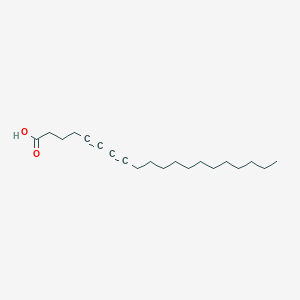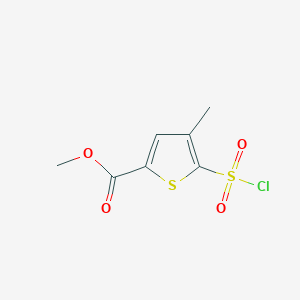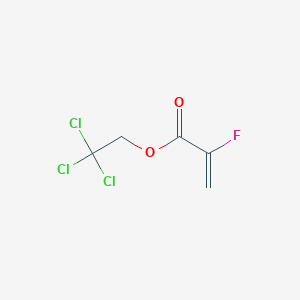
1,5-PENTANEBISPHOSPHONIC ACID
Overview
Description
1,5-Pentanebisphosphonic acid: is an organophosphorus compound characterized by the presence of two phosphonic acid groups attached to a pentane backbone. Its molecular formula is C5H14O6P2 and it has a molecular weight of 232.11 g/mol . This compound is known for its ability to chelate metal ions and its applications in various fields such as medicine, chemistry, and materials science.
Mechanism of Action
Target of Action
It’s worth noting that bisphosphonates, a class of drugs to which this compound belongs, typically target osteoclasts, the cells responsible for bone resorption .
Mode of Action
Bisphosphonates like alendronic acid bind to bone hydroxyapatite and inhibit bone resorption by osteoclasts . It’s plausible that 1,5-Pentanebisphosphonic Acid may have a similar mode of action.
Biochemical Pathways
A study mentions an artificial pathway for the synthesis of 1,5-pentanediol from lysine, which involves a compound similar to this compound .
Result of Action
Bisphosphonates generally result in decreased bone resorption and indirectly increase bone mineral density .
Action Environment
It’s important to note that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,5-Pentanebisphosphonic acid can be synthesized through several methods. One common method involves the reaction of 1,5-dibromopentane with triethyl phosphite followed by hydrolysis. The reaction conditions typically include heating the reactants under reflux in an inert atmosphere .
Industrial Production Methods:
Industrial production of this compound often involves the use of phosphorous acid and phosphorus trichloride as starting materials. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and requires careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
1,5-Pentanebisphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products:
The major products formed from these reactions include various phosphonic acid derivatives , phosphine derivatives , and substituted alkyl or aryl phosphonic acids .
Scientific Research Applications
1,5-Pentanebisphosphonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1,2-Ethanebisphosphonic acid
- 1,3-Propanebisphosphonic acid
- 1,4-Butanebisphosphonic acid
Comparison:
1,5-Pentanebisphosphonic acid is unique due to its longer carbon chain, which provides greater flexibility and different binding properties compared to shorter-chain bisphosphonic acids. This makes it particularly effective in applications requiring strong metal ion chelation and inhibition of bone resorption.
Properties
IUPAC Name |
5-phosphonopentylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O6P2/c6-12(7,8)4-2-1-3-5-13(9,10)11/h1-5H2,(H2,6,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKINCQKOGXVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378722 | |
| Record name | 5-phosphonopentylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-25-7 | |
| Record name | 5-phosphonopentylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Pentylenediphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597936.png)

![2,6-Dimethoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B1597938.png)






![N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1597951.png)




